FIDAS-3 is a synthetic compound classified as a stilbene derivative, notable for its role as a potent inhibitor of methionine S-adenosyltransferase 2A (MAT2A). This compound has garnered attention in cancer research due to its ability to inhibit cell proliferation in colorectal cancer by targeting specific oncogenes. FIDAS-3 has demonstrated a half-life of approximately 351 minutes in vivo, highlighting its potential for therapeutic applications in oncology .
FIDAS-3 is derived from a family of compounds known as FIDAS agents, which are designed to interact with MAT2A, an enzyme involved in the synthesis of S-adenosylmethionine (SAM) from L-methionine. The compound's chemical classification as a stilbene derivative is significant, as stilbenes are known for their diverse biological activities, including anti-cancer properties. The molecular formula of FIDAS-3 is C₁₆H₁₅F₂N, and it has a molecular weight of 259.29 g/mol .
The synthesis of FIDAS-3 involves several steps typical for stilbene derivatives, including the introduction of fluorinated groups to enhance its biological activity. The compound can be synthesized using various organic chemistry techniques, including:
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized FIDAS-3 .
The molecular structure of FIDAS-3 features a stilbene backbone with specific substitutions that enhance its interaction with MAT2A. The binding model indicates that the compound occupies the SAM-binding pocket of MAT2A, facilitating competitive inhibition against SAM .
The structural analysis reveals that FIDAS-3 forms significant interactions with amino acid residues within the MAT2A active site, which are critical for its inhibitory function .
FIDAS-3 undergoes specific chemical reactions primarily related to its interaction with MAT2A. The key reactions include:
These reactions ultimately lead to decreased expression of oncogenes such as c-Myc and Cyclin D1 while increasing the expression of cell cycle inhibitors like p21 WAF1/CIP1 .
The mechanism by which FIDAS-3 exerts its effects involves:
Data from studies indicate that treatment with FIDAS-3 results in significant changes in gene expression profiles associated with cancer progression .
FIDAS-3 has several scientific uses, particularly in cancer research:
Ongoing studies aim to further elucidate its potential applications in other cancer types and therapeutic contexts .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: